(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol
Overview
Description
(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(5-fluoro-2-methylphenyl)ethan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective formation of the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (1R)-1-(5-fluoro-2-methylphenyl)ethan-1-one, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, (1R)-1-(5-fluoro-2-methylphenyl)ethane, using strong reducing agents.
Substitution: The hydroxyl group of the alcohol can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products Formed
Oxidation: (1R)-1-(5-fluoro-2-methylphenyl)ethan-1-one.
Reduction: (1R)-1-(5-fluoro-2-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including ligands and catalysts.
Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, contributing to its efficacy.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol
- (1R)-1-(5-chloro-2-methylphenyl)ethan-1-ol
- (1R)-1-(5-fluoro-2-ethylphenyl)ethan-1-ol
Uniqueness
(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications.
Properties
IUPAC Name |
(1R)-1-(5-fluoro-2-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXLBNVJZYRSMC-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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